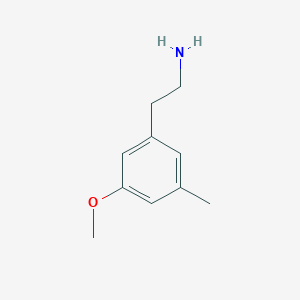

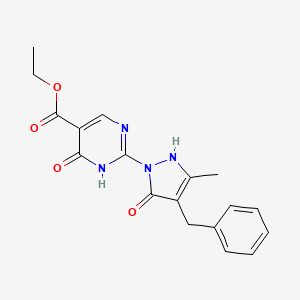

![molecular formula C12H13N3O B2496900 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one CAS No. 70934-09-7](/img/structure/B2496900.png)

2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalyst in Friedländer Synthesis

This compound plays a significant role in the Friedländer synthesis, which is a classical synthetic route for obtaining quinoline derivatives . The synthesis commonly involves the condensation and cycloaddition of 2-amino aryl ketones and α-methylene carbonyl derivatives .

Production of Physiologically Active Quinolines

The Al-based Lewis acid MOF catalyst MIL-53 (Al) efficiently facilitated the Friedlander synthesis, resulting in improved conversion and significant yields of physiologically active quinolines . These findings provide insights into versatile catalytic strategies and showcase the adaptability of MOFs in diverse chemical reactions .

Cancer Treatment

2-Amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has been studied theoretically and experimentally for its potential use in cancer treatment . The theoretical calculations have shown that this compound interacts with sulfoxide groups .

Interaction with DNA Gyrase

This compound has been shown to bind to the mackinazolinone site on DNA gyrase in a manner similar to quinolones . This binding creates a conformation change that prevents the enzyme from functioning as an ATPase .

Surface and Solvent Reactions

Experimental studies have shown that 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one reacts with surfaces and solvents . This property could be useful in various chemical processes and reactions .

Interaction with Sulfoxide Groups

Theoretical calculations have shown that this compound interacts with sulfoxide groups . This interaction could be significant in various chemical and biological processes .

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-8-4-5-10-9(7-8)12(16)15-6-2-1-3-11(15)14-10/h4-5,7H,1-3,6,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQSVFKRMXLMQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC3=C(C2=O)C=C(C=C3)N)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2496820.png)

![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)

![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2496834.png)

![4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine](/img/structure/B2496838.png)

![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)

![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)